![molecular formula C25H48O2 B13958031 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring linked to a long-chain alkenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with alkenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the tetrahydropyran ring is formed via intramolecular cyclization of hydroxyalkenes using catalysts such as lanthanide triflates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield saturated derivatives.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent nucleophilic attack.
Major Products
Epoxides: and from oxidation.
Saturated alkanes: from reduction.
Substituted tetrahydropyrans: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkenyl group can participate in hydrophobic interactions, while the tetrahydropyran ring can form hydrogen bonds, facilitating binding to biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the alkenyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of the alkenyl chain.
Uniqueness
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring and a long-chain alkenyl group, which imparts distinct chemical properties and potential for diverse applications .
Eigenschaften
Molekularformel |
C25H48O2 |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+ |
InChI-Schlüssel |
LZUGECIXUUUMEW-HKOYGPOVSA-N |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC1CCCCO1)/C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


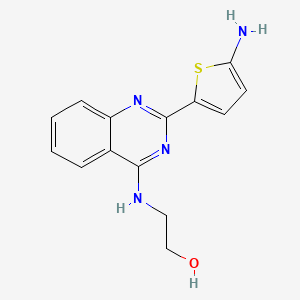
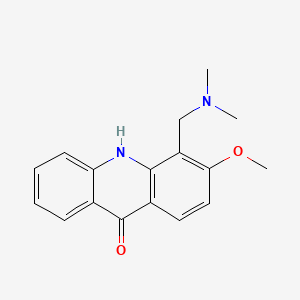
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
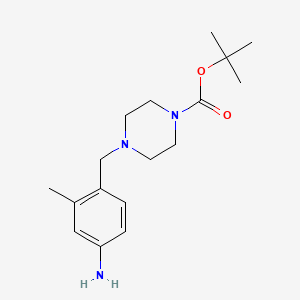
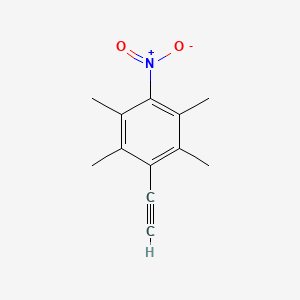

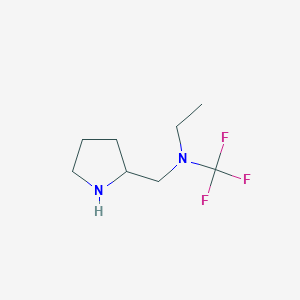

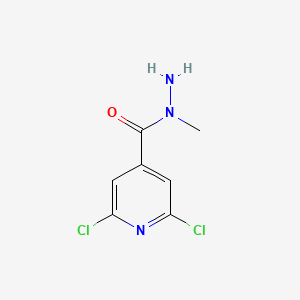
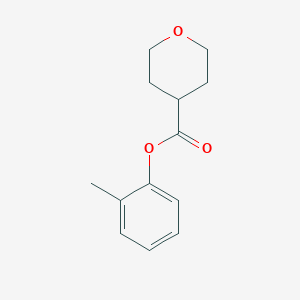
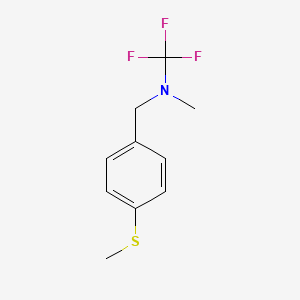
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)

![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
